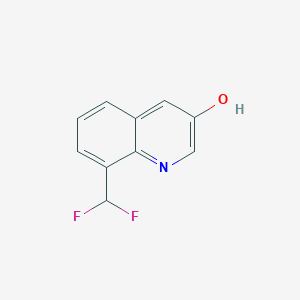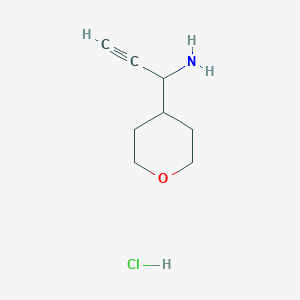![molecular formula C14H14O4 B1435938 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid CAS No. 2173116-34-0](/img/structure/B1435938.png)
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
Overview
Description
“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a non-steroidal anti-inflammatory compound . It is a member of naphthalenes and acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor .
Synthesis Analysis
The synthesis of this compound involves several methods. One method involves the cyanation of an acetal derived from 1-(6-methoxy-2-naphthyl)ethanone and (S, S)-2,4-pentanediol, followed by alkaline hydrolysis, and finally hydrogenolysis with a palladium catalyst . Another method involves the use of 2,6-diisopropylnaphthalene .Molecular Structure Analysis
The molecular formula of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is C14H14O3 . The molecular weight is 230.26 . The IUPAC Standard InChI is InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16) .Chemical Reactions Analysis
The structure of the obtained products from the reactions involving “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” was confirmed by their IR, NMR, and mass spectrum .Physical And Chemical Properties Analysis
“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is a white solid . It has a melting point of 157°C . It is predicted to have a boiling point of 403.9±20.0 °C and a density of 1?±.0.06 g/cm3 . It is soluble in methanol .Scientific Research Applications
Pharmaceuticals: Anti-inflammatory Medication
Naproxen is widely recognized for its anti-inflammatory properties. It is a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, which makes it effective in reducing inflammation and pain in conditions like arthritis, ankylosing spondylitis, and menstrual cramps . Its ability to alleviate pain and reduce fever has made it a staple in over-the-counter medications.
Biochemistry: Enzyme Inhibition Study
In biochemistry research, Naproxen serves as a model compound to study the inhibition of COX enzymes. This research has implications for understanding the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) and for developing new drugs with fewer side effects .
Chemical Synthesis: Chiral Ligand
Naproxen’s enantiomers are used as chiral ligands in the synthesis of organotin (IV) carboxylate metal complexes. The (S)-enantiomer is notably more active than the ®-enantiomer, which is crucial for synthesizing enantioselective compounds .
Analytical Chemistry: Reference Standard
Naproxen is used as a reference standard in analytical chemistry to calibrate instruments and validate methods. It’s essential for ensuring the accuracy and precision of analytical results in pharmaceutical quality control .
Mechanism of Action
Target of Action
The primary target of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
“2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The inhibition of the cyclooxygenase enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever symptoms.
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” are primarily related to its anti-inflammatory, analgesic, and antipyretic properties . By inhibiting the production of prostaglandins, it reduces inflammation and pain, and can also reduce fever.
Action Environment
The action, efficacy, and stability of “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect its stability and activity.
Safety and Hazards
Future Directions
The future directions for “2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid” could involve further exploration of its anti-inflammatory, analgesic, and antipyretic properties . More research could also be conducted to improve the synthesis methods and understand the chemical reactions involving this compound .
properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNHSOQKEUDCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)



![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)


![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)